2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Vue d'ensemble

Description

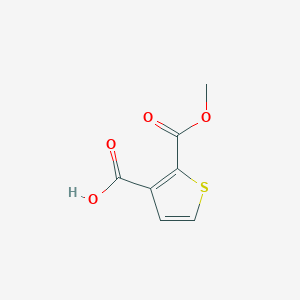

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C7H6O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid typically involves the esterification of thiophene-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methoxycarbonyl)thiophene-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Halogenating agents, Friedel-Crafts acylation reagents, Lewis acids as catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophenes, acylated thiophenes.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the potential of thiophene derivatives, including 2-(Methoxycarbonyl)thiophene-3-carboxylic acid, in developing antiviral agents. For instance, a study focusing on thiophene scaffolds identified compounds that selectively inhibit SARS-CoV-2 replication by targeting the Mac1 protein, demonstrating promising IC50 values as low as 2.1 µM. This suggests that modifications to the thiophene structure can enhance antiviral potency and selectivity against specific viral targets .

Pharmaceutical Intermediates

This compound serves as an important intermediate in synthesizing various pharmaceutical agents. For example, it has been utilized in the preparation of herbicidally active compounds and other biologically active molecules, indicating its role in agrochemical applications as well . The synthesis of 3-amino derivatives from this compound has been reported to yield compounds with significant biological activities.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecular architectures. Its ability to undergo various chemical transformations allows chemists to create a range of functionalized thiophenes. For instance, palladium-catalyzed reactions involving this compound have led to the formation of benzothiophene derivatives, which are valuable in developing new materials and pharmaceuticals .

Structure-Activity Relationship Studies

The compound has been integral in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of thiophene derivatives. By systematically modifying the substituents on the thiophene ring, researchers can enhance binding affinities and improve pharmacological profiles for targeted therapies .

Material Science

Conductive Polymers

this compound is also explored for its potential in developing conductive polymers. Thiophenes are known for their electrical conductivity properties when polymerized, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells. Research into polymerization techniques involving this compound shows promise for creating materials with enhanced electronic properties.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Development

A recent study focused on optimizing thiophene derivatives for antiviral activity against SARS-CoV-2. The research utilized high-throughput screening to identify lead compounds based on the 2-amide-3-methylester thiophene scaffold, leading to the discovery of compounds with significant antiviral effects and selectivity towards viral proteins .

Case Study 2: Synthetic Pathways

Another investigation detailed the synthesis of 3-amino derivatives from this compound using a novel one-step process that improved yields compared to traditional methods. This approach not only streamlined the synthesis but also opened avenues for creating new biologically active compounds more efficiently .

Mécanisme D'action

The mechanism of action of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Thiophene-2-carboxylic acid

- Thiophene-3-carboxylic acid

- 2-Methylthiophene-3-carboxylic acid

Uniqueness

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the thiophene ring. This dual functionality allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research.

Activité Biologique

2-(Methoxycarbonyl)thiophene-3-carboxylic acid (MTC) is a thiophene derivative that has garnered attention for its potential biological activities. This compound is involved in various biochemical processes and has been studied for its interactions with enzymes, proteins, and its effects on cellular mechanisms. This article delves into the biological activity of MTC, providing insights from recent research findings, case studies, and data tables.

MTC has the molecular formula and an average mass of 186.18 g/mol. Its structure includes a thiophene ring substituted with a methoxycarbonyl group and a carboxylic acid functional group, which are crucial for its biological activity .

Biological Activity Overview

MTC exhibits a range of biological activities, including:

- Antiviral Activity : Recent studies indicate that MTC and its derivatives can inhibit the replication of viruses, particularly SARS-CoV-2. The compound's mechanism involves binding to viral proteins, thereby disrupting their function .

- Antifungal and Antibacterial Properties : MTC has shown potential in inhibiting the growth of various fungal and bacterial strains, making it a candidate for developing new antimicrobial agents .

- Enzyme Interaction : The compound interacts with several enzymes, influencing biochemical pathways related to DNA transcription and metabolic processes. This interaction is crucial for its therapeutic potential in treating diseases like cancer .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study focused on the structure-activity relationship (SAR) of thiophene derivatives revealed that MTC analogs exhibited significant antiviral activity. The lead compound from this study demonstrated an IC50 value of 2.1 μM against the coronavirus Mac1 protein, indicating strong selectivity and potency .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, MTC was tested against a panel of pathogenic fungi and bacteria. The results showed that MTC inhibited the growth of several strains with varying degrees of effectiveness. For instance, it displayed an IC50 value ranging from 10 to 50 μM against selected fungi, suggesting moderate to high antimicrobial activity .

Table 1: Biological Activity Summary of MTC

| Activity Type | Target Organism/Protein | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV-2 Mac1 protein | 2.1 | |

| Antifungal | Candida albicans | 25 | |

| Antibacterial | Staphylococcus aureus | 30 |

The biological activity of MTC is attributed to its ability to interact with specific molecular targets within cells. For example, its binding affinity to viral proteins prevents their function, thereby inhibiting viral replication. Additionally, MTC's carboxylic acid group plays a critical role in enzyme inhibition by participating in hydrogen bonding interactions that stabilize the enzyme-substrate complex .

Propriétés

IUPAC Name |

2-methoxycarbonylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKOQFSMGITOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552063 | |

| Record name | 2-(Methoxycarbonyl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115777-72-5 | |

| Record name | 2-(Methoxycarbonyl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxycarbonyl)thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.